Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-
CAS No.:
Cat. No.: VC15882049
Molecular Formula: C16H16BrClO
Molecular Weight: 339.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16BrClO |
|---|---|
| Molecular Weight | 339.7 g/mol |
| IUPAC Name | 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene |
| Standard InChI | InChI=1S/C16H16BrClO/c1-2-19-15-6-3-12(4-7-15)9-14-10-13(11-17)5-8-16(14)18/h3-8,10H,2,9,11H2,1H3 |
| Standard InChI Key | JVULBFQTADUKGK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)CBr)Cl |
Introduction
Chemical Identity and Nomenclature
Structural Characterization
The compound’s systematic IUPAC name is 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene, reflecting its biphenyl structure. It consists of a central benzene ring substituted with bromine at position 4, chlorine at position 1, and a 4-ethoxybenzyl group at position 2 (Figure 1) . The molecular formula is C₁₅H₁₄BrClO, with a molar mass of 325.63 g/mol .
Table 1: Key Identifiers
Nomenclature Considerations
A discrepancy exists between the queried compound name (4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene) and the extensively documented structure 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. The term "bromomethyl" implies a -CH₂Br substituent, whereas the confirmed structure features a direct bromine substitution (-Br) at position 4 . This distinction is critical for accurate synthesis and application.
Synthesis and Manufacturing
Traditional Synthesis Route
The original method described in U.S. Pat. No. 6,515,117 involves two steps :
Improved One-Pot Process
A patent-pending innovation (US20160280619A1) streamlines synthesis while avoiding acetonitrile :
-
Chlorination: 5-Bromo-2-chlorobenzoic acid reacts with oxalyl chloride in dichloromethane (DCM) to form the acyl chloride.
-
Coupling and Reduction: The acyl chloride undergoes AlCl₃-catalyzed coupling with phenetole, followed by in-situ reduction using triethylsilane (Et₃SiH) in DCM at 20–25°C.
Key Advantages:
-
Eliminates acetonitrile, reducing impurity formation.
Table 2: Synthesis Conditions Comparison
| Parameter | Traditional Method | One-Pot Method |
|---|---|---|
| Solvent | Acetonitrile | Dichloromethane |
| Reducing Agent | NaBH₄ | Et₃SiH |
| Reaction Time | 16–36 hours | 36 hours |
| Impurity Formation | High (VI) | Negligible |
| Yield | 75–80% | 92% |
Physicochemical Properties
Stability
Stable under recommended storage conditions (sealed, dry, room temperature), with no reported decomposition over 24 months .
Applications and Industrial Significance
Role in Dapagliflozin Production
As the penultimate intermediate in dapagliflozin synthesis, the compound undergoes glycosylation with a protected glucose derivative to form the SGLT2 inhibitor’s core structure . Its purity (>99.5%) is critical to avoid downstream impurities affecting drug efficacy .
Regulatory Status
Listed in the FDA’s Inactive Ingredient Database for use in oral formulations, with stringent limits on residual solvents (e.g., DCM < 600 ppm) .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J=8.4 Hz, 1H, Ar-H), 7.28–7.18 (m, 3H, Ar-H), 6.85 (d, J=8.8 Hz, 2H, OCH₂CH₃), 4.01 (q, J=7.0 Hz, 2H, OCH₂), 3.92 (s, 2H, CH₂), 1.41 (t, J=7.0 Hz, 3H, CH₃) .
-
MS (ESI+): m/z 327.0 [M+H]⁺, 329.0 [M+H+2]⁺ (Br/Cl isotopic pattern) .
Chromatographic Methods
HPLC Purity Method:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume